molecular formula C14H12N2OS2 B2603975 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 162519-32-6

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2603975
CAS No.: 162519-32-6
M. Wt: 288.38
InChI Key: PRWIOEGVJASEDF-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with phenylethylamine and carbon disulfide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thieno[3,2-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydrothieno[3,2-d]pyrimidine derivatives.

    Substitution: Various alkyl or aryl substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Imidazo[1,2-a]pyrimidine: Known for its antimicrobial and anticancer properties.

    Pyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antibacterial activity.

Uniqueness

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its thieno[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c17-13-12-11(7-9-19-12)15-14(18)16(13)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWIOEGVJASEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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